molecular formula C17H19ClFN3O3 B12368080 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B12368080
M. Wt: 371.77 g/mol
InChI Key: DIOIOSKKIYDRIQ-SBKGTBHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride is a compound known for its broad-spectrum antibacterial properties. It belongs to the fluoroquinolone class of antibiotics and is widely used to treat various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride typically involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted quinolines .

Scientific Research Applications

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride involves the inhibition of bacterial DNA synthesis. It achieves this by blocking the subunit A of the DNA gyrase enzyme, which is essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride is unique due to its broad-spectrum antibacterial activity and its ability to inhibit bacterial DNA synthesis effectively. Its structure allows it to target a wide range of bacterial pathogens, making it a valuable antibiotic in both clinical and research settings .

Properties

Molecular Formula

C17H19ClFN3O3

Molecular Weight

371.77 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i9+1,12+1,17+1,21+1;

InChI Key

DIOIOSKKIYDRIQ-SBKGTBHUSA-N

Isomeric SMILES

C1CC1[15N]2[13CH]=[13C](C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)[13C](=O)O.Cl

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.